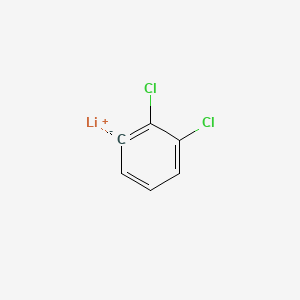

(2,3-Dichlorophenyl)lithium

Description

Structure

3D Structure of Parent

Properties

CAS No. |

93942-36-0 |

|---|---|

Molecular Formula |

C6H3Cl2Li |

Molecular Weight |

153.0 g/mol |

IUPAC Name |

lithium;1,2-dichlorobenzene-6-ide |

InChI |

InChI=1S/C6H3Cl2.Li/c7-5-3-1-2-4-6(5)8;/h1-3H;/q-1;+1 |

InChI Key |

NPOILLAWXCYHCB-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=C[C-]=C(C(=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for the Generation of 2,3 Dichlorophenyl Lithium

Halogen-Lithium Exchange Reactions

Halogen-lithium exchange is a powerful and widely used method for the preparation of organolithium compounds. numberanalytics.comwikipedia.org The reaction involves the exchange of a halogen atom (typically bromine or iodine) on an organic substrate with a lithium atom from an organolithium reagent. numberanalytics.comwikipedia.org This process is kinetically controlled, with the position of the equilibrium being influenced by the relative stability of the carbanion intermediates involved. harvard.edu

Precursor Substrates and Reagent Selection (e.g., Butyllithium)

The choice of precursor and reagent is critical for a successful halogen-lithium exchange. The rate of exchange follows the general trend I > Br > Cl, while aryl fluorides are typically unreactive. wikipedia.orgprinceton.edu Consequently, to generate (2,3-Dichlorophenyl)lithium, a starting material more reactive than a chlorobenzene (B131634) is required. The most suitable precursors are 1-bromo-2,3-dichlorobenzene (B155788) or 1-iodo-2,3-dichlorobenzene.

The most commonly employed reagents for this transformation are alkyllithiums, particularly n-butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgwikipedia.org n-Butyllithium is widely available and effective, often used in ethereal solvents at low temperatures. wikipedia.orgnih.gov tert-Butyllithium is a stronger base and can effect exchanges that are sluggish with n-BuLi. wikipedia.org For instance, the lithium-halogen exchange on 3-bromopyridine (B30812) is effectively carried out using n-BuLi at cryogenic temperatures of -120 °C. prepchem.com A similar strategy is applicable for the synthesis of (2,3-Dichlorophenyl)lithium from an appropriate halo-dichlorobenzene precursor.

| Precursor Substrate | Reagent | Typical Solvent | Outcome |

| 1-Iodo-2,3-dichlorobenzene | n-Butyllithium (n-BuLi) | Diethyl ether (Et₂O) or Tetrahydrofuran (B95107) (THF) | Forms (2,3-Dichlorophenyl)lithium and iodobutane |

| 1-Bromo-2,3-dichlorobenzene | tert-Butyllithium (t-BuLi) | THF / Pentane | Forms (2,3-Dichlorophenyl)lithium and tert-butyl bromide |

| 1,2,3-Trichlorobenzene (B84244) | n-Butyllithium (n-BuLi) | THF | Generally slow or requires harsher conditions due to the lower reactivity of the C-Cl bond wikipedia.org |

Mechanistic Considerations of Exchange Processes

The mechanism of lithium-halogen exchange is complex and has been the subject of extensive study. It is generally accepted that the reaction does not proceed via a simple four-centered transition state but rather through the formation of an intermediate "ate-complex". harvard.eduprinceton.edu

The proposed mechanism involves the following steps:

Ate-Complex Formation : The nucleophilic alkyllithium reagent attacks the halogen atom on the aryl halide, forming a transient, hypervalent halogen species known as an ate-complex (e.g., [Ar-X-R]⁻Li⁺). harvard.edu Evidence for such intermediates includes the observation that adding phenyl iodide slows the reaction of butyl iodide with phenyllithium (B1222949). harvard.edu

Halogen Transfer : The ate-complex then collapses, transferring the halogen from the aromatic ring to the alkyl group of the original organolithium reagent, and conversely, the lithium atom is transferred to the aromatic ring.

The entire process is kinetically controlled, and the aggregation state of the organolithium reagent in solution (e.g., monomer, dimer, tetramer) can significantly influence its reactivity. princeton.edupku.edu.cn

Influence of Reaction Conditions and Additives on Efficiency

The efficiency and selectivity of halogen-lithium exchange reactions are highly dependent on the reaction conditions.

Temperature : These reactions are typically performed at very low temperatures, such as -78 °C or even lower (e.g., -100 to -120 °C), to prevent side reactions. prepchem.comresearchgate.net At higher temperatures, side reactions like elimination (in the case of t-BuLi) or reaction with the solvent can occur. uwindsor.cauniurb.it

Solvents : Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are most commonly used. uwindsor.ca These solvents are effective at solvating the lithium cation and breaking down the aggregates of the organolithium reagents, thereby increasing their reactivity. However, alkyllithiums can react with these solvents, especially THF, at temperatures above -60 °C. uniurb.it

Additives : The reactivity of alkyllithium reagents can be significantly enhanced by the addition of coordinating agents or ligands. Tetramethylethylenediamine (TMEDA) is a common additive that chelates to the lithium ion, breaking up the organolithium aggregates and increasing the basicity and nucleophilicity of the reagent. uniurb.itacs.org This can lead to faster and more efficient exchange reactions. In some specific cases, other additives can have unexpected effects; for example, carbon dioxide has been observed to promote certain halogen-lithium exchanges. researchgate.net

| Parameter | Condition | Rationale / Effect | Citation |

| Temperature | Low (-78 °C to -120 °C) | Minimizes side reactions, prevents solvent degradation, and controls exothermic reactions. | prepchem.comresearchgate.netuwindsor.ca |

| Solvent | Ethereal (THF, Et₂O) | Solvates lithium, deaggregates the organolithium reagent, increasing reactivity. | uwindsor.cauniurb.it |

| Additive | TMEDA | Chelates lithium, breaks up aggregates, enhances reactivity and can improve regioselectivity. | uniurb.itacs.org |

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful regioselective method for the functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.ca The DMG contains a heteroatom that coordinates to the lithium, delivering the base to the proximate ortho proton. wikipedia.org

Identification of Directing Metalation Groups (DMGs)

A wide variety of functional groups can act as DMGs. The key feature is the presence of a Lewis basic heteroatom (like O, N, or S) that can coordinate with the Lewis acidic lithium of the organolithium base. uwindsor.cawikipedia.org The strength of DMGs varies, influencing the efficiency and conditions required for the metalation.

To generate (2,3-Dichlorophenyl)lithium via DoM, one would start with a 1,2-dichlorobenzene (B45396) substrate bearing a DMG at the 3-position. Deprotonation would then occur at the C-H bond ortho to the DMG, which is the C-2 position, yielding the target organolithium.

Examples of Powerful Directing Metalation Groups:

Amides : -CONR₂

Carbamates : -OCONR₂ (one of the strongest DMGs) acs.orgnih.gov

Ethers : -OR (e.g., -OCH₃) wikipedia.org

Sulfonamides : -SO₂NR₂

Halogens : Fluorine is a well-documented ortho-directing group. researchgate.net

Regiochemical Control in Metalation of Dichlorinated Aromatic Systems

Regioselectivity is the hallmark of the DoM reaction, but in polychlorinated systems, the outcome is determined by a competition between the directing effects of the DMG and the inherent acidity of the various C-H bonds, which is influenced by the inductive effects of the chlorine atoms. libretexts.org

In a dichlorinated benzene (B151609) ring, the chlorine atoms themselves are activating for deprotonation at an adjacent position. For example, in the lithiation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane with n-BuLi in THF at -78 °C, deprotonation occurs exclusively at the position flanked by the two chlorine atoms. arkat-usa.org This demonstrates that the combined acidifying effect of two meta chlorine atoms can be a powerful directing influence, overriding other potential sites.

However, this regioselectivity can be manipulated. The same study showed that when the lithiation was performed with n-BuLi complexed with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), a strong chelating agent, the reaction site switched. arkat-usa.org The lithiation then occurred on the other ring, at the position ortho to the fluorine atom, which is a known DMG. arkat-usa.org This highlights that the choice of base and additives can be used to tune the regiochemical outcome by altering the nature of the metalating agent.

For a hypothetical substrate like 3-methoxy-1,2-dichlorobenzene, the methoxy (B1213986) group (-OCH₃) would act as a DMG. wikipedia.org Treatment with n-BuLi would be expected to direct lithiation to the C-2 position, which is ortho to the DMG, thus forming (2,3-Dichlorophenyl)lithium (as its 1-methoxy derivative). The inherent acidity of the C-H at the C-6 position, which is also ortho to a chlorine, presents a potential competing site, but the coordinating power of a strong DMG like a methoxy or carbamate (B1207046) group often dominates. acs.orgwikipedia.org

| Substrate | Lithiating Agent | Site of Lithiation | Controlling Factor | Citation |

| 2-(3,5-Dichlorophenyl)-2-phenyl-1,3-dioxolane | n-BuLi in THF | Position 4 of the dichlorophenyl ring | Combined inductive effect of two Cl atoms | arkat-usa.org |

| 2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | n-BuLi-PMDTA complex | Position ortho to Fluorine on the fluorophenyl ring | Strong directing effect of F combined with the PMDTA-complexed base | arkat-usa.org |

| 3-(DMG)-1,2-dichlorobenzene | n-BuLi | Position 2 (ortho to DMG) | Coordination of Li to the Directing Metalation Group (DMG) | uwindsor.cawikipedia.org |

Optimization of Base and Solvent Systems for Selective Lithiation

The selective formation of (2,3-dichlorophenyl)lithium from 1,2-dichlorobenzene via direct lithiation is a challenging transformation due to the potential for multiple reaction pathways. The choice of base and solvent is paramount in directing the metallation to the desired C-3 position, overcoming the directing effects of the two chlorine atoms.

Research into the lithiation of substituted dichlorophenyl rings provides insight into the controlling factors. For instance, in the lithiation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, the regioselectivity is influenced by the choice of the lithiating agent. arkat-usa.org Treatment with butyllithium (B86547) (BuLi) in tetrahydrofuran (THF) at -78 °C leads to deprotonation at the 4-position, between the two chloro substituents. However, when the 4-position is blocked, for example with a trimethylsilyl (B98337) group, lithiation with butyllithium then occurs regioselectively at the 2-position of the dichlorophenyl ring. arkat-usa.org

The solvent system also plays a crucial role. The use of coordinating solvents like THF can stabilize the organolithium intermediate. In some cases, the addition of a complexing agent, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), can alter the regioselectivity of the deprotonation by complexing with the butyllithium and modifying its reactivity and steric bulk. arkat-usa.org For example, deprotonation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane with a butyllithium-PMDTA complex resulted in lithiation adjacent to the fluorine atom on the other ring, demonstrating the powerful influence of the base-solvent system. arkat-usa.org

Interactive Table: Effect of Base and Additives on Lithiation Regioselectivity arkat-usa.org

| Substrate | Lithiating Agent | Solvent | Temperature (°C) | Major Product |

|---|---|---|---|---|

| 2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | Butyllithium | THF | -78 | 4-Lithio-(3,5-dichlorophenyl) derivative |

| 4-Trimethylsilyl-2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | Butyllithium | THF | -78 | 2-Lithio-(3,5-dichlorophenyl) derivative |

Alternative Generation Methods

Beyond direct halogen-metal exchange or deprotonation of the parent arene, alternative strategies exist for the generation of (2,3-dichlorophenyl)lithium.

Transmetalation from Other Organometallic Species

Transmetalation is a common and effective method for preparing organolithium reagents, particularly when direct lithiation methods are not feasible or lead to poor selectivity. chemicalbook.comd-nb.info This process involves the reaction of an organometallic compound of a less electropositive metal (e.g., tin, magnesium) with an organolithium reagent, typically an alkyllithium, to generate the desired aryllithium.

While specific examples for the synthesis of (2,3-dichlorophenyl)lithium via transmetalation are not extensively detailed in the provided literature, the general principle can be applied. For instance, a (2,3-dichlorophenyl)stannane or a (2,3-dichlorophenyl)magnesium halide (a Grignard reagent) could serve as a precursor. The reaction of tetravinylstannane with phenyllithium or butyllithium is a known route to vinyllithium, illustrating the feasibility of this approach. chemicalbook.com A similar strategy could be envisioned starting from a suitably prepared (2,3-dichlorophenyl)tin species.

The synthesis of N-heterocyclic carbene (NHC) complexes has utilized transmetalation from magnesium-NHCs, which outperforms routes using free or lithium-coordinated carbenes. mdpi.com This highlights the utility of transmetalation in preparing reactive organometallic species under controlled conditions.

Deprotonation-Based Routes

Direct deprotonation, also known as lithiation or metalation, is a powerful C-H functionalization strategy. nih.govacs.org It involves the removal of a proton from an aromatic ring using a strong base, typically an organolithium reagent or a lithium amide. The regioselectivity of this reaction is governed by the acidity of the proton being removed, which is influenced by the electronic effects of the substituents on the ring.

In the context of dichlorobenzenes, the two electron-withdrawing chlorine atoms increase the acidity of the ring protons, making them susceptible to deprotonation by a sufficiently strong base. Organolithium reagents like butyllithium are potent bases used for such transformations. nih.gov The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like THF to control the reactivity and prevent side reactions. arkat-usa.org

Studies on the deprotonation of 3,5-dichloropyridine (B137275) with lithium bases such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) and butyllithium (BuLi) have been monitored using in situ infrared spectroscopy, revealing rapid deprotonation. researchgate.net These studies provide a model for understanding the deprotonation of dichlorinated aromatic systems. The choice of base can be critical; while BuLi can sometimes lead to addition reactions, non-nucleophilic bases like lithium amides (e.g., LTMP or lithium diisopropylamide, LDA) are often preferred for simple deprotonation. nih.govacs.org

Interactive Table: Common Bases for Deprotonation-Based Routes

| Base | Abbreviation | Type | Common Use |

|---|---|---|---|

| Butyllithium | BuLi | Organolithium | Strong base for deprotonation of weakly acidic protons. nih.gov |

| Lithium diisopropylamide | LDA | Lithium Amide | Strong, non-nucleophilic base for deprotonation. nih.gov |

Reactivity and Mechanistic Studies of 2,3 Dichlorophenyl Lithium

Nucleophilic Reactivity in Carbon-Carbon Bond Formation

The nucleophilic character of (2,3-dichlorophenyl)lithium is harnessed in a variety of carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. numberanalytics.comsmolecule.com

Addition Reactions to Carbonyl Compounds (Ketones, Aldehydes, Esters)

Organolithium reagents, including (2,3-dichlorophenyl)lithium, readily add to the electrophilic carbon of carbonyl groups in ketones, aldehydes, and esters. masterorganicchemistry.comdalalinstitute.comlibretexts.org This nucleophilic addition is a fundamental transformation that leads to the formation of alcohols. masterorganicchemistry.comlibretexts.org

The general mechanism involves the attack of the organolithium's carbanionic carbon on the carbonyl carbon. libretexts.org In the case of aldehydes and ketones, this addition leads to the formation of a lithium alkoxide intermediate, which upon acidic workup, yields an alcohol. masterorganicchemistry.comdalalinstitute.com The reaction with an aldehyde produces a secondary alcohol, while a ketone will yield a tertiary alcohol. masterorganicchemistry.com

The reaction with esters is slightly different. The initial nucleophilic addition forms a tetrahedral intermediate which can then collapse, eliminating a lithium alkoxide and forming a ketone. Since ketones are also reactive towards organolithium reagents, a second equivalent of the organolithium can add to the newly formed ketone, ultimately producing a tertiary alcohol after workup. pharmacy180.com However, careful control of reaction conditions can sometimes allow for the isolation of the ketone. A more reliable method for synthesizing ketones from carboxylic acid derivatives using organolithium reagents involves the use of Weinreb amides (N-methoxy-N-methyl amides). The resulting chelated tetrahedral intermediate is stable until acidic workup, preventing the second addition and affording the ketone. wikipedia.org

Table 1: Reaction of (2,3-Dichlorophenyl)lithium with Carbonyl Compounds

| Reactant Class | Product Class (after workup) |

|---|---|

| Aldehydes | Secondary Alcohols |

| Ketones | Tertiary Alcohols |

| Esters | Tertiary Alcohols (typically) |

| Weinreb Amides | Ketones |

| Carbon Dioxide | Carboxylic Acids |

It is important to note that organolithium reagents are generally more reactive than their Grignard reagent counterparts. pharmacy180.com This increased reactivity allows them to react with highly sterically hindered carbonyl compounds that may not react with Grignard reagents. dalalinstitute.com

Reaction with Nitriles and Imines

(2,3-Dichlorophenyl)lithium can also add to the carbon-nitrogen triple bond of nitriles. ucalgary.caquimicaorganica.orgyoutube.com This reaction is analogous to the addition to carbonyls, with the nucleophilic carbon of the organolithium attacking the electrophilic carbon of the nitrile. libretexts.org The initial product is an imine anion, which upon aqueous workup, is hydrolyzed to a ketone. ucalgary.caquimicaorganica.orgyoutube.commasterorganicchemistry.com This provides a valuable route for the synthesis of ketones where one of the alkyl or aryl groups is derived from the organolithium reagent. ucalgary.camasterorganicchemistry.com

The reaction proceeds via the formation of a stable imine salt intermediate. ucalgary.ca This intermediate is then hydrolyzed with aqueous acid to furnish the corresponding ketone. ucalgary.camasterorganicchemistry.com A key advantage of this method is that the ketone is only formed during the workup step, preventing a second addition of the organolithium reagent to the ketone product. ucalgary.ca

Imines, which contain a carbon-nitrogen double bond, can also react with organolithium reagents. Similar to carbonyls and nitriles, the nucleophilic carbon of the organolithium adds to the electrophilic carbon of the imine, forming a new carbon-carbon bond and resulting in a lithium amide intermediate. Subsequent workup would provide the corresponding amine.

Carbolithiation Reactions

Carbolithiation is a reaction where the carbon-lithium bond adds across a carbon-carbon double or triple bond. wikipedia.org This process is fundamental to anionic polymerization, where an organolithium initiator like n-butyllithium is used to polymerize monomers such as styrene (B11656) or butadiene. wikipedia.org

Intramolecular carbolithiation reactions are particularly useful for the synthesis of cyclic compounds. nih.govrsc.org In these reactions, an organolithium moiety within a molecule adds to an unsaturated bond in the same molecule, leading to the formation of a new ring. nih.gov The success and stereoselectivity of these cyclization reactions can often be influenced by the presence of chiral ligands. nih.gov For instance, the enantioselective intramolecular carbolithiation of certain aryllithium compounds can be achieved using ligands like (-)-sparteine (B7772259) to produce enantiomerically enriched heterocyclic products. nih.gov

Role as a Strong Brønsted Base

Due to the highly polarized nature of the C-Li bond, organolithium reagents like (2,3-dichlorophenyl)lithium are not only strong nucleophiles but also exceptionally strong bases. wikipedia.org Their basicity allows them to deprotonate a wide range of acidic protons. wikipedia.org

Deprotonation of Acidic Protons

Organolithium reagents can readily deprotonate any molecule with a sufficiently acidic proton. wikipedia.orgstackexchange.com This includes functional groups such as alcohols (-OH), amines (-NH), and thiols (-SH). wikipedia.org Consequently, these functional groups often require protection before introducing an organolithium reagent to avoid unwanted acid-base reactions. wikipedia.org

The position of deprotonation, or metalation, is governed by the acidity of the C-H bond. wikipedia.org Protons adjacent to electron-withdrawing groups are more acidic and are therefore more readily abstracted. cambridge.org In aromatic systems, certain substituent groups can direct the lithiation to a specific position, a phenomenon known as directed ortho metalation. wikipedia.orgbaranlab.org Functional groups containing heteroatoms that can coordinate to the lithium ion, such as amides, carbamates, and sulfones, are effective directing groups, facilitating deprotonation at the ortho position. wikipedia.orgbaranlab.org

Enolate Formation

A crucial application of the basicity of organolithium reagents is in the formation of enolates. wikipedia.org Enolates are generated by the deprotonation of a carbon-hydrogen bond alpha (α) to a carbonyl group. wikipedia.orgcambridge.orgbham.ac.ukmasterorganicchemistry.com The resulting enolate is a powerful nucleophile and a key intermediate in many carbon-carbon bond-forming reactions, such as the aldol (B89426) condensation and alkylation reactions. wikipedia.orgcambridge.orgnih.gov

The choice of base is critical for the regioselective formation of enolates from unsymmetrical ketones. bham.ac.uk Strong, sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to favor the formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate. wikipedia.orgcambridge.orgbham.ac.uk In contrast, weaker bases and higher temperatures tend to favor the formation of the more stable, thermodynamic enolate. bham.ac.ukmasterorganicchemistry.com Lithium enolates can exhibit a directing effect from neighboring aromatic groups, influencing the stereochemistry of subsequent reactions like alkylation. acs.org

Table 2: Common Bases for Enolate Formation

| Base | Common Abbreviation | Key Characteristics |

|---|---|---|

| Lithium diisopropylamide | LDA | Strong, non-nucleophilic, sterically hindered |

| Lithium bis(trimethylsilyl)amide | LiHMDS | Strong, non-nucleophilic, sterically hindered |

| Lithium 2,2,6,6-tetramethylpiperidide | LTMP | Strong, non-nucleophilic, very sterically hindered |

Transmetalation Reactions

Transmetalation, a fundamental process in organometallic chemistry, involves the transfer of an organic group from one metal to another. wikipedia.org For (2,3-Dichlorophenyl)lithium, this reaction provides a crucial pathway to generate other valuable organometallic reagents. This process often involves the reaction of the organolithium compound with a metal salt. wikipedia.org

Formation of Other Organometallic Reagents (e.g., Grignard Reagents)

(2,3-Dichlorophenyl)lithium can be converted into its corresponding Grignard reagent, (2,3-dichlorophenyl)magnesium halide, through transmetalation with magnesium halides. wikipedia.orgharvard.edu This transformation is significant because Grignard reagents, while generally less reactive than their organolithium counterparts, offer enhanced stability and selectivity in many synthetic applications. wikipedia.org The process typically involves reacting the pre-formed (2,3-Dichlorophenyl)lithium with a magnesium halide salt, such as magnesium bromide (MgBr₂) or magnesium chloride (MgCl₂), in an appropriate solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgresearchgate.net

The use of iPrMgCl·LiCl, often referred to as "Turbo-Grignard," is a common method for halogen-magnesium exchange reactions, which can also be applied to prepare functionalized aryl-magnesium reagents. researchgate.net For instance, reacting an aryl iodide with iPrMgCl·LiCl can yield the corresponding aryl-MgCl·LiCl species. researchgate.net While direct synthesis of dichlorophenyl magnesium chloride from 1,2,3-trichlorobenzene (B84244) and magnesium has been reported, the transmetalation from the lithium species provides an alternative route. google.com

The resulting (2,3-dichlorophenyl)magnesium reagents can then participate in a variety of subsequent reactions, such as nucleophilic additions and cross-coupling reactions. For example, the Grignard reagent can add to a β-keto ester, which after hydrolysis, yields a β-keto acid.

Table 1: Examples of Transmetalation Reactions Involving Aryllithium and Aryl Grignard Reagents

| Starting Material | Reagent | Product | Application |

|---|---|---|---|

| Aryl Iodide | iPrMgCl·LiCl |

Aryl-MgCl·LiCl | Preparation of functionalized Grignard reagents. researchgate.net |

| (2,3-Dichlorophenyl)lithium | MgX₂ | (2,3-Dichlorophenyl)magnesium halide | Access to more stable organomagnesium reagents. wikipedia.org |

| Aryl Lithium | CuBr·SMe₂ | Aryl Copper Reagent | Used in oxidation reactions to form biaryls. cam.ac.uk |

| Organolithium Reagent | CdCl₂ | Dialkylcadmium | Formation of other organometallic compounds. wikipedia.org |

Applications in Cross-Coupling Methodologies

(2,3-Dichlorophenyl)lithium and its transmetalated derivatives are valuable precursors in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. advancedsciencenews.com While highly reactive organolithium compounds have traditionally seen limited use in direct cross-coupling due to side reactions, recent advancements have enabled their effective participation. advancedsciencenews.comorganic-chemistry.org

A primary application involves the transmetalation of (2,3-Dichlorophenyl)lithium to a less reactive organometallic species, which then acts as the coupling partner. For example, transmetalation with zinc chloride (ZnCl₂) or boronic esters can generate the corresponding organozinc or organoboron reagents, which are widely used in Negishi and Suzuki-Miyaura couplings, respectively. rsc.orgresearchgate.net

Recent developments have also focused on the direct coupling of organolithium reagents with aryl chlorides, which are often challenging substrates. organic-chemistry.org Specialized palladium catalysts, such as those incorporating bulky phosphine (B1218219) ligands (e.g., XPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPent), have been developed to facilitate these transformations, overcoming the high reactivity and low selectivity typically associated with organolithium reagents. organic-chemistry.org These methods allow for the efficient synthesis of biaryl compounds from (2,3-Dichlorophenyl)lithium and various aryl chlorides under mild conditions. organic-chemistry.org

Furthermore, transmetalation to copper can form organocuprates. These cuprates, generated from an aryl lithium and a copper(I) salt, can be oxidized to produce symmetrical biaryls. cam.ac.uk

Table 2: Catalysts and Conditions for Cross-Coupling of Organolithium Reagents with Aryl Chlorides

| Catalyst System | Conditions | Substrate Scope | Yields | Reference |

|---|---|---|---|---|

| Pd-PEPPSI-IPent or Pd₂(dba)₃/XPhos | Room temperature to 40°C, 40 min to 4 h | (Hetero)aryl lithium compounds and various aryl chlorides | High | organic-chemistry.org |

| Phosphine-Palladium Catalyst | Not specified | Organolithium compounds and aryl chlorides | Not specified | advancedsciencenews.com |

Regio- and Chemoselective Reactivity

The presence of multiple reactive sites on the (2,3-Dichlorophenyl)lithium molecule and its potential to react in different ways gives rise to considerations of regio- and chemoselectivity.

Factors Governing Selectivity in Electrophilic Quenches

The regioselectivity of electrophilic attack on aryl lithium compounds is influenced by a combination of electronic and steric factors, as well as the nature of the electrophile itself. In the case of dichlorinated aromatic systems, the positions ortho to the chlorine atoms are acidified, making them susceptible to deprotonation (lithiation).

For instance, in the lithiation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane with butyllithium (B86547), deprotonation occurs regioselectively at the position flanked by the two chlorine atoms. This indicates that the combined directing effect of the two chloro groups is stronger than other potential directing groups on the molecule. arkat-usa.org The reaction of 2-indolylcyanocuprates, formed from 2-lithioindoles, with electrophiles can result in either 2- or 3-substituted indoles, with the outcome being dependent on the nature of the electrophile used. clockss.org This highlights how the electrophile plays a critical role in determining the site of reaction. clockss.org

The steric hindrance around the lithium atom and the electrophile also plays a crucial role. Bulky electrophiles may preferentially attack a less sterically hindered position, even if it is electronically less favored. The solvent and any coordinating ligands can also influence the aggregation state and reactivity of the organolithium species, thereby affecting selectivity.

Competitive Reaction Pathways

(2,3-Dichlorophenyl)lithium can potentially undergo several competitive reaction pathways upon treatment with an electrophile. These include:

Simple Nucleophilic Addition/Substitution: The primary and desired pathway where the aryllithium acts as a nucleophile, attacking the electrophile to form a new carbon-carbon or carbon-heteroatom bond. wikipedia.org

Metal-Halogen Exchange: If the electrophile is a halogenated compound, a lithium-halogen exchange might occur, leading to a different organolithium species and a halogenated product. wikipedia.org This is particularly relevant when reacting with aryl or alkenyl iodides and bromides. wikipedia.org

Electron Transfer (ET): The organolithium can act as a reducing agent, transferring an electron to the electrophile to generate radical intermediates. This can lead to side products and is more common with certain classes of electrophiles.

Deprotonation: If the electrophile possesses acidic protons, (2,3-Dichlorophenyl)lithium, being a strong base, can act as a base, leading to deprotonation of the electrophile rather than nucleophilic attack. wikipedia.org

The balance between these pathways is delicate and depends on factors such as the reaction temperature, the nature of the solvent, the presence of additives (like LiCl or TMEDA), and the specific structures of both the organolithium reagent and the electrophile. diva-portal.org For example, the formation of lithium ethylene (B1197577) monocarbonate (LEMC) in lithium-ion batteries involves multiple competitive reaction pathways that are influenced by the presence of contaminants like water. escholarship.org

Stereochemical Aspects of Reactions Involving (2,3-Dichlorophenyl)lithium

When (2,3-Dichlorophenyl)lithium reacts with a chiral electrophile or a prochiral substrate, the stereochemical outcome of the reaction is a critical consideration. The approach of the organolithium reagent to the substrate can be influenced by steric and electronic factors, potentially leading to the preferential formation of one stereoisomer over another (diastereoselectivity).

For example, the nucleophilic addition of organolithium reagents to sterically hindered ketones can be highly stereoselective. wikipedia.org The addition to carbonyl compounds often proceeds via a polar addition mechanism, where the nucleophile attacks from the equatorial direction to yield the axial alcohol. wikipedia.org The presence of lithium salts can enhance the stereoselectivity of these reactions. wikipedia.org

In reactions involving chiral auxiliaries or catalysts, (2,3-Dichlorophenyl)lithium can be used to construct chiral molecules with high enantiomeric excess. The stereochemistry of the final product is dictated by the chiral information present in the substrate or catalyst. For instance, the synthesis of (S)-2-(3,4-dichlorophenyl)pent-4-enoic acid relies on starting with a chiral precursor to control the stereochemistry.

However, if the reaction proceeds through radical intermediates, as can happen via electron transfer pathways, a loss of stereochemical integrity may be observed due to the planar nature of radical species. The stereochemical course of reactions like the Wittig reaction is known to be influenced by the presence of lithium salts, which affects the stability and reaction pathway of the intermediates. researchgate.net

Applications in Advanced Organic Synthesis

Synthesis of Complex Aryl-Substituted Molecular Architectures

The introduction of the 2,3-dichlorophenyl group can significantly influence the steric and electronic properties of a molecule, making it a desirable substituent in the design of new materials and pharmaceutical agents.

(2,3-Dichlorophenyl)lithium is a key reagent for the synthesis of specifically substituted aromatic compounds. By reacting it with a suitable electrophile, a variety of functional groups can be introduced onto the dichlorophenyl ring. For instance, its reaction with Meldrum's acid proceeds through a tandem nucleophilic addition and ring-opening mechanism to produce a β-keto acid after workup. This method provides a direct route to functionalized keto acids bearing the 2,3-dichlorophenyl group.

Furthermore, organolithium reagents like (2,3-Dichlorophenyl)lithium are instrumental in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials. nih.govbeilstein-journals.org Palladium-catalyzed cross-coupling reactions between aryl lithium compounds and aryl halides are an efficient method for preparing biaryl and heterobiaryl structures under mild conditions. organic-chemistry.org While general, this methodology is applicable to (2,3-Dichlorophenyl)lithium, allowing for its coupling with various aryl and heteroaryl halides to construct complex biaryl systems. The regioselectivity of bromine-lithium exchange reactions on polybrominated biaryls further enables the modular synthesis of diverse polysubstituted biphenyls. beilstein-journals.org

Table 1: Examples of Electrophiles Used with (2,3-Dichlorophenyl)lithium for Arene Functionalization

| Electrophile | Product Type | Reference |

| Meldrum's acid | β-Keto acid | |

| Carbon Dioxide | Carboxylic acid | medjpps.com |

| Aldehydes/Ketones | Alcohols | General Reaction |

| Aryl Halides (Pd-cat.) | Biaryls | organic-chemistry.org |

The 2,3-dichlorophenyl scaffold is a component of numerous heterocyclic compounds with significant biological activity. One of the most prominent examples is its incorporation into 1,2,4-triazine (B1199460) structures. Specifically, it is a key precursor in the synthesis of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, a compound also known as Lamotrigine, an anticonvulsant drug. medjpps.com The synthesis often involves the reaction of 2,3-dichlorobenzoyl cyanide with aminoguanidine (B1677879) bicarbonate, followed by cyclization. medjpps.com

In the realm of pyrazine (B50134) chemistry, research has focused on the design and synthesis of pyrazine-based small molecules as potential anticancer agents. researchgate.net While some syntheses may start from (2,3-dichlorophenyl)boronic acid in Suzuki-Miyaura couplings, the ultimate products are complex pyrazine structures bearing the 2,3-dichlorophenyl group. researchgate.net

The synthesis of 1-(2,3-dichlorophenyl)piperazine, an important intermediate for various pharmacologically active compounds, including antipsychotic agents like Aripiprazole, has also been developed. acs.org One synthetic route involves the reaction of 2,3-dichloroaniline (B127971) with piperazine, often catalyzed by copper iodide. researchgate.net Other methods start from 2,3-dichloronitrobenzene (B165493) and bis-(2-chloroethyl)amine hydrochloride in a one-pot reaction.

Table 2: Synthesis of Dichlorophenyl-Containing Heterocycles

| Heterocycle | Synthetic Precursor Example | Application/Significance | Reference |

| Triazine | 2,3-Dichlorobenzoyl cyanide | Intermediate for Lamotrigine | medjpps.com |

| Pyrazine | (2,3-Dichlorophenyl)boronic acid | Anticancer agent development | researchgate.net |

| Piperazine | 2,3-Dichloroaniline | Intermediate for Aripiprazole | acs.orgresearchgate.net |

Intermediate in the Preparation of Specific Chemical Scaffolds

The transient nature of (2,3-Dichlorophenyl)lithium makes it an ideal intermediate in multi-step synthetic sequences, allowing for the strategic introduction of the dichlorophenyl group early in a synthetic plan.

(2,3-Dichlorophenyl)lithium is a gateway to a wide range of functionalized derivatives. Regioselective lithiation of protected dichlorophenyl compounds allows for the introduction of various functionalities. For example, studies on 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane have shown that lithiation with butyllithium (B86547) can be directed to specific positions on the dichlorophenyl ring, especially after blocking more acidic sites with groups like trimethylsilyl (B98337). researchgate.netresearchgate.net Subsequent quenching with electrophiles yields a variety of ortho-functionalized benzophenone (B1666685) precursors, which are important intermediates in medicinal chemistry. researchgate.netresearchgate.net This strategy of protection and regioselective lithiation is a powerful tool for creating diverse libraries of dichlorophenyl-containing molecules. researchgate.net

Conversely, divergent synthesis aims to generate a library of structurally related compounds from a common intermediate. sathyabama.ac.inbeilstein-journals.org A common intermediate containing the (2,3-Dichlorophenyl)lithium-derived scaffold can be reacted with a variety of different reagents to produce a diverse set of final products. For instance, a core molecule functionalized with the 2,3-dichlorophenyl group can undergo further reactions at different positions, leading to a range of analogues for structure-activity relationship (SAR) studies in drug discovery. beilstein-journals.orgbeilstein-journals.org The ability to controllably functionalize different positions of the dichlorophenyl ring, as discussed in section 4.2.1, is a key enabler of divergent synthetic strategies. researchgate.net

Development of New Synthetic Methodologies

The study of reagents like (2,3-Dichlorophenyl)lithium often leads to the development of broader synthetic methods. A prime example is the advancement of Directed Ortho-Metalation (DoM) . This strategy utilizes a functional group on an aromatic ring to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position.

In the context of 1,2-dichlorobenzene (B45396), one of the chlorine atoms can act as a directing group, facilitating the regioselective formation of (2,3-Dichlorophenyl)lithium upon reaction with a strong base like n-butyllithium at low temperatures. nih.gov This in situ generation is highly valuable as it provides a direct route to the lithiated species from a simple starting material. This methodology allows for the regioselective functionalization of the aromatic ring in a way that is often difficult to achieve through classical electrophilic aromatic substitution reactions. The development of such regioselective lithiation techniques represents a significant advance in the synthetic chemist's toolkit for constructing highly substituted aromatic molecules. semanticscholar.org

Enabling Regioselective Functionalization of Polychlorinated Aromatics

The selective functionalization of aromatic compounds bearing multiple identical halogen atoms presents a significant challenge in synthetic chemistry due to the similar reactivity of the C-X bonds. (2,3-Dichlorophenyl)lithium and related species are instrumental in overcoming this challenge, primarily through directed metalation and controlled halogen-lithium exchange reactions.

The regioselectivity of lithiation on a dichlorophenyl ring is governed by the electronic and steric effects of the substituents. The chlorine atoms, being electron-withdrawing, increase the acidity of the adjacent ring protons, facilitating deprotonation by a strong base like butyllithium. arkat-usa.org This principle, known as directed ortho-metalation (DoM), allows for lithiation at a specific position relative to a directing group. organic-chemistry.orguwindsor.ca In the absence of a stronger directing group, the chlorine atoms themselves guide the metalation.

A notable challenge and concurrent opportunity in the chemistry of polyhalogenated aryllithiums is the "halogen dance" (HD) reaction. rsc.org This base-catalyzed isomerization involves the migration of a halogen atom, which proceeds through a series of deprotonation and re-halogenation steps to yield a thermodynamically more stable lithiated isomer. clockss.orgresearchgate.netwhiterose.ac.uk This phenomenon can be exploited to access substitution patterns that are not achievable through direct lithiation or halogen-lithium exchange alone. For instance, base-catalyzed isomerization of 1-bromo-2,3,4-trichlorobenzene (B43034) can be used to form 5-bromo-1,2,3-trichlorobenzene.

Research on analogous compounds provides clear insights into the factors controlling regioselectivity. For example, the lithiation of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane demonstrates how reaction conditions dictate the site of functionalization.

| Substrate | Reagent | Site of Lithiation | Subsequent Product after Quenching with CO₂ | Reference |

| 2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | n-BuLi | C4 (between Cl atoms) | 2-(4-Carboxy-3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | arkat-usa.org |

| 4-Trimethylsilyl-2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | n-BuLi | C2 (between Cl and TMS) | 2-(2-Carboxy-3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | arkat-usa.org |

| 2-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane | n-BuLi / PMDTA | C3' (ortho to F) | 2-(3,5-Dichlorophenyl)-2-(3-carboxy-4-fluorophenyl)-1,3-dioxolane | arkat-usa.org |

This interactive table summarizes the regioselective lithiation outcomes for a dichlorophenyl-containing compound under different conditions. Data sourced from a study on a closely related analog, illustrating the directing effects of substituents. arkat-usa.org

This regiocontrol is crucial for building complex molecular architectures, such as those found in agrochemicals and the pharmaceutical intermediate Lamotrigine, which contains a 2,3-dichlorophenyl group.

Integration into Flow Chemistry Systems

The high reactivity and potential instability of organolithium reagents like (2,3-Dichlorophenyl)lithium make their use in traditional batch processes challenging, often requiring cryogenic temperatures (below -70°C) and posing safety risks upon scale-up. researchgate.netvapourtec.com Flow chemistry, which involves performing reactions in a continuous stream through a network of tubes and microreactors, offers a transformative solution to these problems. thieme-connect.deresearchgate.net

Integrating the synthesis and use of (2,3-Dichlorophenyl)lithium into flow chemistry systems provides several key advantages:

Precise Temperature Control : Flow reactors possess a high surface-area-to-volume ratio, enabling extremely efficient heat transfer. vapourtec.com This allows for precise control over exothermic lithiation reactions and often permits them to be run at more moderate temperatures (e.g., -20°C or even 25°C) compared to the cryogenic conditions required in batch. nih.govuni-muenchen.de

Generation and Use of Unstable Intermediates : Many aryllithium intermediates are thermally unstable and decompose rapidly. Flow chemistry enables their in-situ generation followed by immediate reaction with an electrophile within a residence time of milliseconds to seconds, thereby maximizing yield and minimizing the formation of degradation byproducts. uniba.itnih.govethernet.edu.et

Improved Mixing and Reproducibility : The rapid and efficient mixing in microreactors ensures a homogeneous reaction environment, leading to higher reproducibility and selectivity compared to often poorly mixed large-scale batch reactors. rsc.orgacs.org

A typical flow process for a halogen-lithium exchange to generate an aryllithium involves pumping a solution of the aryl halide (e.g., 1-bromo-2,3-dichlorobenzene) and an organolithium base (e.g., n-BuLi or sec-BuLi) through a T-mixer into a temperature-controlled reactor coil. nih.gov The resulting (2,3-Dichlorophenyl)lithium stream is then immediately mixed with a stream of the desired electrophile to afford the final product. To overcome challenges like reactor fouling from precipitated salts (e.g., LiBr), practical strategies such as using more concentrated organolithium solutions (≥3 M) in donor solvents like THF have been developed. vapourtec.comgoogle.com

| Parameter | Batch Processing | Flow Chemistry | Reference |

| Reaction Temperature | Typically < -70°C | Often higher, e.g., -20°C to 25°C | researchgate.netnih.gov |

| Reaction/Residence Time | Minutes to hours | Milliseconds to seconds | nih.govethernet.edu.et |

| Safety | High risk on scale-up (exotherms) | Significantly improved safety profile | vapourtec.comresearchgate.net |

| Yield | Variable, often lower due to side reactions | Often higher due to minimized decomposition | researchgate.net |

| Scalability | Challenging | More straightforward via numbering-up | acs.orgacs.org |

This interactive table provides a comparative overview of typical parameters for organolithium reactions conducted in traditional batch versus modern flow chemistry systems.

The integration of (2,3-Dichlorophenyl)lithium chemistry into flow systems represents a significant advancement, enabling safer, more efficient, and scalable syntheses of complex, highly functionalized aromatic compounds. nih.govacs.org

Electronic Structure Analysis of (2,3-Dichlorophenyl)lithium

The electronic structure of an organolithium reagent is fundamental to its reactivity. For (2,3-Dichlorophenyl)lithium, computational analyses, primarily using DFT, are employed to understand the nature of the carbon-lithium (C-Li) bond, the distribution of electron density, and the characteristics of its frontier molecular orbitals.

While specific DFT studies on (2,3-Dichlorophenyl)lithium are not abundant in the literature, extensive computational work on phenyllithium (B1222949) and other substituted aryllithiums serves as an excellent model. researchgate.netrsc.org The C-Li bond in aryllithium compounds is highly polarized and predominantly ionic in character, with estimates for alkyllithiums reaching 80-88% ionicity. wikipedia.org Natural Population Analysis (NPA) calculations on model aryllithiums consistently show a significant negative charge on the ipso-carbon (the carbon bonded to lithium) and a corresponding positive charge on the lithium atom. researchgate.net

The two chlorine atoms in the 2- and 3-positions exert strong inductive electron-withdrawing effects. This influences the charge distribution on the aromatic ring, affecting the acidity of the ring protons and the stability of the resulting organolithium. The chlorine atoms also impact the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the carbanionic center, reflecting its nucleophilic character, while the Lowest Unoccupied Molecular Orbital (LUMO) is associated with the aromatic ring's π* system. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher reactivity.

Below is a table summarizing typical calculated electronic and structural parameters for a model aryllithium monomer, which provides a basis for understanding (2,3-Dichlorophenyl)lithium.

Table 1: Calculated Properties of a Model Aryllithium Monomer (e.g., Phenyllithium)

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C-Li Bond Length | ~2.00 - 2.20 Å | Indicates the distance between the carbon and lithium atoms. rsc.org |

| NPA Charge on ipso-Carbon | -0.6 to -0.8 e | Quantifies the high negative charge, confirming carbanionic character. researchgate.net |

| NPA Charge on Lithium | +0.8 to +0.9 e | Shows the cationic nature of the lithium atom. researchgate.net |

| HOMO Energy | -1.5 to -2.5 eV | Higher energy indicates greater nucleophilicity. |

| LUMO Energy | +1.0 to +2.0 eV | Lower energy suggests greater electrophilicity (less relevant for its primary reactivity). |

Note: Values are illustrative and derived from DFT calculations on related aryllithium systems. The presence of chlorine atoms would modulate these values.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and intermediates that are fleeting and experimentally unobservable.

The formation of (2,3-Dichlorophenyl)lithium typically occurs via lithium-halogen exchange from 1-bromo-2,3-dichlorobenzene (B155788) or by direct deprotonation (metalation) of 1,2,3-trichlorobenzene (B84244). DFT calculations can model the structures and energies of the transition states for these processes. For a metalation reaction, the transition state generally involves the approach of the base (e.g., n-butyllithium) to the target proton, with simultaneous C-H bond breaking and C-Li bond formation. nih.gov For lithium-halogen exchange, the mechanism is often proposed to proceed through an "ate-complex" intermediate. princeton.edu

Subsequent reactions of (2,3-Dichlorophenyl)lithium, such as nucleophilic addition to a carbonyl compound, have also been studied computationally for analogous systems. researchgate.netresearchgate.net The transition state for addition to formaldehyde (B43269), for instance, involves a complex where the carbonyl oxygen coordinates to the lithium cation, followed by the nucleophilic attack of the ipso-carbon on the carbonyl carbon. researchgate.net The geometry of this transition state determines the stereochemical outcome of the reaction when chiral centers are involved. vub.be

By calculating the relative Gibbs free energies (ΔG) of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. These profiles reveal the kinetic and thermodynamic favorability of a given pathway.

For the lithiation of 1,2,4-trichlorobenzene, a related isomer, computational studies have shown that while multiple positions can be lithiated, the resulting anions have different thermodynamic stabilities. lookchem.com The most stable anion is formed at the C-3 position, between two chlorine atoms. A similar situation is expected for 1,2,3-trichlorobenzene, where deprotonation at C-2 would be stabilized by the adjacent chlorine atoms.

The energy profile for the reaction of an aryllithium with an electrophile, like an aldehyde, typically shows an initial exothermic formation of a pre-reaction complex, followed by a relatively small activation barrier to the transition state, and a highly exothermic step to form the final lithium alkoxide product. researchgate.net

Table 2: Illustrative Relative Energy Profile for the Reaction of (2,3-Dichlorophenyl)lithium with Formaldehyde (Model)

| Species | Description | Illustrative ΔG (kcal/mol) |

|---|---|---|

| Reactants | (2,3-Dichlorophenyl)lithium + H₂CO | 0.0 |

| Pre-reaction Complex | Li coordinated to carbonyl oxygen | -5 to -10 |

| Transition State (TS) | C-C bond partially formed | +2 to +5 |

Note: These values are representative based on DFT studies of phenyllithium reacting with formaldehyde and serve as a model for the expected energy changes. researchgate.net

Ligand and Solvent Effects on Reactivity and Aggregation State

Organolithium reagents rarely exist as simple monomers in solution. They form aggregates (dimers, tetramers, etc.), and the state of aggregation profoundly affects their reactivity. mdpi.com The solvent and the presence of coordinating ligands play a crucial role in modulating this equilibrium.

Computational studies consistently show that in non-polar hydrocarbon solvents, aryllithiums favor higher-order aggregates like tetramers. In coordinating ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, these aggregates are broken down into smaller, more reactive species, typically dimers and monomers. wisc.edu DFT calculations model this by including explicit solvent molecules coordinated to the lithium centers. acs.orgresearchgate.netlongdom.org These studies reveal that the energy gain from solvation can overcome the aggregation energy, shifting the equilibrium. For example, THF is a better ligand than diethyl ether and is more effective at deaggregating organolithium species. nih.gov

Strongly coordinating Lewis basic ligands, such as the bidentate amine TMEDA (tetramethylethylenediamine), can further deaggregate the species, often leading to solvated monomers or smaller, more reactive dimers. wikipedia.orgwisc.edu Computational models show that these ligands replace solvent molecules in the lithium coordination sphere, forming stable chelate structures that can prevent re-aggregation. nih.govacs.org

Table 3: Effect of Solvents and Ligands on the Aggregation State of a Model Aryllithium

| Solvent/Ligand | Predominant Species | Computational Insight |

|---|---|---|

| Non-polar (e.g., Hexane) | Tetramer | Aggregation is highly exothermic in the gas phase/non-polar media. researchgate.net |

| Diethyl Ether (Et₂O) | Tetramer / Dimer | Et₂O is a moderate coordinating solvent, partially breaking down aggregates. wisc.edu |

| Tetrahydrofuran (THF) | Dimer / Monomer | THF is a strong coordinating solvent, favoring smaller, more heavily solvated aggregates. wisc.edunih.gov |

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is a powerful predictive tool for understanding the selectivity of reactions. For (2,3-Dichlorophenyl)lithium, this includes predicting where it will react on a complex substrate (regioselectivity) and what the three-dimensional outcome of that reaction will be (stereoselectivity).

Regioselectivity: The reaction of (2,3-Dichlorophenyl)lithium with an electrophile can lead to different regioisomers if the electrophile itself has multiple reactive sites. More commonly, the regioselectivity of the initial lithiation step is of primary concern. In the case of 1,2,3-trichlorobenzene, there are three non-equivalent C-H bonds. Computational models can predict the most likely site of deprotonation by calculating the relative energies of the three possible lithiated products. The most acidic proton is typically the one whose removal leads to the most thermodynamically stable organolithium species, which for this compound is the proton at the C-2 position, flanked by two chlorine atoms. For reactions of lithiated 1,2,4-trichlorobenzene, it was found that while the kinetically formed anion is at C-5, the thermodynamically more stable anion at C-3 is what ultimately reacts with certain electrophiles, indicating that the product distribution can be under thermodynamic control. lookchem.com

Stereoselectivity: When (2,3-Dichlorophenyl)lithium adds to a prochiral carbonyl compound, such as a ketone or aldehyde with an adjacent stereocenter, two diastereomeric alcohol products can be formed. The stereochemical outcome is determined by the relative energies of the transition states leading to these products. DFT calculations can model these transition states, rationalizing observed selectivities based on classic models like the Felkin-Anh model. vub.be By comparing the calculated activation energies (ΔG‡) for the different pathways (e.g., attack from the less hindered or more hindered face), a prediction of the major product can be made. These calculations account for steric hindrance, electronic effects, and potential chelation between the lithium cation and other functional groups in the substrate. rsc.org

Conclusion

(2,3-Dichlorophenyl)lithium is a powerful and versatile aryllithium reagent with significant applications in organic synthesis. Its utility stems from the highly polarized carbon-lithium bond, which imparts strong nucleophilic and basic character. While its synthesis via halogen-lithium exchange requires careful control of reaction conditions due to its inherent kinetic instability, it provides a reliable route to this valuable intermediate. The ability of (2,3-Dichlorophenyl)lithium to participate in nucleophilic additions, transmetalations, and the construction of complex molecular architectures, including those of pharmaceutical importance, underscores its continued relevance in the field of chemistry.

Future Perspectives in 2,3 Dichlorophenyl Lithium Research

Exploration of Novel Synthetic Applications

While (2,3-Dichlorophenyl)lithium is a powerful tool for introducing the 2,3-dichlorophenyl moiety, its full synthetic potential is yet to be realized. Future research will likely venture into creating complex and novel molecular architectures that are currently inaccessible or difficult to synthesize.

Key areas of exploration are expected to include:

Synthesis of Advanced Materials: The unique electronic properties imparted by the dichlorinated phenyl ring could be exploited in the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers will likely investigate the incorporation of the (2,3-Dichlorophenyl)lithium-derived fragment into larger conjugated systems to fine-tune their electronic and photophysical properties.

Development of Pharmaceutical Scaffolds: The 2,3-dichlorophenyl group is a common feature in various biologically active molecules. Future applications will focus on using (2,3-Dichlorophenyl)lithium as a key building block in the multi-step synthesis of complex drug candidates, targeting a wide range of diseases. Its role in creating libraries of compounds for high-throughput screening will also be a significant area of focus.

Domino and Tandem Reactions: A forward-looking approach involves designing one-pot tandem reactions where (2,3-Dichlorophenyl)lithium is generated and consumed in a sequential manner to build molecular complexity rapidly. mdpi.com This strategy improves efficiency by minimizing purification steps and reducing waste, aligning with the principles of green chemistry.

| Potential Application Area | Research Focus | Desired Outcome |

| Advanced Materials | Incorporation into π-conjugated systems | Novel OLEDs, OPVs, and organic conductors |

| Pharmaceuticals | Multi-step synthesis of complex molecules | New drug candidates and compound libraries |

| Agrochemicals | Synthesis of novel pesticides and herbicides | More effective and selective crop protection agents |

| Complex Synthesis | Development of one-pot tandem reactions | Increased efficiency and reduced chemical waste |

Advanced Mechanistic Elucidation Techniques

A deeper understanding of the structure, reactivity, and aggregation state of (2,3-Dichlorophenyl)lithium is crucial for optimizing existing reactions and designing new ones. Future research will employ a combination of state-of-the-art spectroscopic and computational methods to unravel the intricate details of its reaction mechanisms.

Prospective techniques include:

In-Situ Spectroscopy: Advanced spectroscopic methods that allow for real-time monitoring of reactions are becoming indispensable. spectroscopyonline.com Techniques like Rapid-Injection NMR (RI-NMR) and in-situ IR spectroscopy can provide valuable data on reaction intermediates, kinetics, and the influence of additives and solvent effects on the aggregation state of the organolithium species.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will play a pivotal role in modeling reaction pathways. doi.org These tools can predict transition state energies, elucidate the role of solvent molecules, and rationalize observed selectivities. doi.org The use of automated reaction pathway exploration programs, potentially guided by large language models, will accelerate the discovery of plausible reaction mechanisms. nih.gov

Cryogenic Techniques: Studying the reagent at very low temperatures can help to trap and characterize transient intermediates that are unstable at ambient temperatures. Cryogenic NMR and X-ray crystallography of solvated aggregates will provide snapshots of the species present in solution.

| Technique | Information Gained | Impact on Research |

| In-Situ NMR/IR | Reaction kinetics, intermediate identification, aggregation states | Optimization of reaction conditions and improved yields |

| DFT Calculations | Transition state analysis, reaction pathways, selectivity prediction | Rational design of new reactions and catalysts |

| Automated Pathway Exploration | Discovery of novel, unexpected reaction mechanisms | Uncovering new synthetic possibilities |

| Cryogenic Crystallography | Solid-state structure of aggregates and intermediates | Fundamental understanding of reagent structure |

Development of More Sustainable and Efficient Generation Methods

The traditional generation of organolithium reagents often involves cryogenic temperatures and strictly anhydrous, inert conditions, which are energy-intensive and present safety challenges. The future of (2,3-Dichlorophenyl)lithium synthesis lies in the development of greener, safer, and more efficient protocols.

Key directions for future research include:

Use of Sustainable Solvents: There is a strong push to replace conventional ethereal solvents like THF and diethyl ether with more environmentally benign alternatives. Research has shown the potential of solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govresearchgate.net More radical approaches, such as using glycerol, have been shown to allow for certain organolithium reactions to proceed at ambient temperature and even in the presence of air, which could revolutionize their application. nih.govbath.ac.uk

Flow Chemistry: Continuous flow technology offers significant advantages in terms of safety, scalability, and control over reaction parameters. Generating and immediately using (2,3-Dichlorophenyl)lithium in a flow reactor can minimize the accumulation of this highly reactive species, reduce the risk of exothermic events, and allow for precise control over reaction time and temperature, often leading to cleaner reactions and higher yields.

Ambient Temperature Synthesis: A major goal is to develop methods that circumvent the need for deep cooling. This could involve the use of more reactive lithiating agents or novel solvent systems that stabilize the organolithium species at or near room temperature. nih.gov Such advancements would significantly reduce the energy consumption and cost associated with these reactions.

| Method | Advantage | Future Goal |

| Sustainable Solvents | Reduced environmental impact, improved safety profile | Performing reactions under aerobic, ambient conditions |

| Flow Chemistry | Enhanced safety, scalability, precise control | Integration into multi-step continuous manufacturing processes |

| Ambient Temperature Generation | Lower energy consumption, reduced cost | Elimination of the need for cryogenic equipment |

Integration with Catalytic Systems

The direct use of highly reactive organolithium compounds in cross-coupling reactions can be challenging. A significant area of future research will be the integration of (2,3-Dichlorophenyl)lithium with advanced catalytic systems to modulate its reactivity and expand its synthetic scope.

Future trends will likely focus on:

Palladium-Catalyzed Cross-Coupling: While established, there is still room for improvement in Pd-catalyzed cross-coupling reactions involving organolithiums. rsc.org Future work will focus on developing new ligand systems that promote efficient transmetalation and reductive elimination, even with challenging substrates, and that are tolerant of a wider range of functional groups.

Synergistic Dual Catalysis: A frontier in catalysis is the use of two distinct catalysts that operate in concert to enable a transformation that neither catalyst can achieve on its own. researchgate.net Future systems could involve a transition metal catalyst that activates one reaction partner, while the organolithium reagent, possibly modulated by another metal or additive, acts on the other. This approach could unlock novel reaction pathways and provide access to previously unattainable products.

Earth-Abundant Metal Catalysis: To improve sustainability, there will be a continued effort to replace precious metal catalysts like palladium with catalysts based on more abundant and less toxic metals such as iron, copper, or nickel. Developing robust catalytic systems based on these metals that are compatible with the high reactivity of (2,3-Dichlorophenyl)lithium is a key challenge and a significant opportunity.

| Catalytic Approach | Principle | Potential Advancement for (2,3-Dichlorophenyl)lithium |

| Advanced Pd-Catalysis | New ligands enhancing catalytic cycle efficiency | Coupling with previously incompatible electrophiles |

| Synergistic Dual Catalysis | Two catalysts enabling a unique transformation | Novel bond formations and asymmetric transformations |

| Earth-Abundant Metals | Use of Fe, Cu, Ni instead of precious metals | More cost-effective and sustainable cross-coupling reactions |

Q & A

Q. How can the synthesis of (2,3-Dichlorophenyl)lithium be optimized to minimize decomposition?

Methodological Answer:

- Low-Temperature Lithiation: Use cryogenic conditions (e.g., −78°C in THF/hexane mixtures) to stabilize the lithium intermediate, as demonstrated in analogous aryl lithium syntheses (e.g., n-butyl lithium reactions in ).

- Substrate Pre-Activation: Pre-treat 2,3-dichlorobenzene with a catalytic amount of TMEDA (tetramethylethylenediamine) to enhance lithiation kinetics and reduce side reactions.

- In Situ Monitoring: Employ low-temperature NMR or IR spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. What spectroscopic techniques are most reliable for characterizing (2,3-Dichlorophenyl)lithium?

Methodological Answer:

- 6Li/7Li Isotopic Labeling: Use isotopic enrichment (6Li) to simplify NMR spectra and resolve aggregation states (monomer vs. dimer).

- Cryogenic X-ray Crystallography: For structural confirmation, grow single crystals at −40°C using hexane as a non-coordinating solvent.

- Combined UV-Vis and EPR: Detect paramagnetic intermediates and quantify aggregation effects under varying temperatures .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dichloro substituents influence the reactivity of (2,3-Dichlorophenyl)lithium in cross-coupling reactions?

Methodological Answer:

- DFT-Based Computational Studies: Apply the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) to model electron density and predict regioselectivity in transmetallation steps (see for GGA parameters).

- Comparative Kinetic Analysis: Use stopped-flow techniques to measure reaction rates with different electrophiles (e.g., ketones vs. alkyl halides). Correlate results with Hammett σ constants for chlorine substituents .

Q. How can discrepancies in reported decomposition pathways of (2,3-Dichlorophenyl)lithium be resolved?

Methodological Answer:

- Controlled Variable Testing: Systematically vary solvents (THF vs. diethyl ether), temperature, and lithium precursors (Li metal vs. organolithium reagents) to isolate decomposition triggers.

- High-Throughput Screening: Use automated platforms to test stability under 100+ conditions, leveraging frameworks from (e.g., Materials Genome Project approaches).

- Cross-Validation with PAW-DFT: Apply the projector augmented-wave (PAW) method ( ) to simulate decomposition energetics and compare with experimental TGA/DSC data .

Q. What are the limitations of current computational models in predicting the solvation structure of (2,3-Dichlorophenyl)lithium?

Methodological Answer:

- Explicit Solvent Modeling: Replace continuum solvent models with explicit THF or hexane molecules in DFT-MD (molecular dynamics) simulations.

- Validation via Neutron Scattering: Use SANDALS (small-angle neutron diffraction with isotope labeling) to compare simulated and experimental solvation shells.

- Error Analysis: Quantify deviations between GGA-PBE and hybrid functionals (e.g., HSE06) for lithium-arene binding energies .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the thermal stability of (2,3-Dichlorophenyl)lithium?

Methodological Answer:

- Meta-Analysis Framework: Compile literature data into a table (see Table 1 ) and normalize variables (e.g., solvent purity, lithiation method).

- Multivariate Regression: Identify dominant factors (e.g., chloride vs. aryl-lithium bond strength) using statistical tools like PCA (principal component analysis).

- Collaborative Benchmarking: Reproduce key studies under standardized conditions, as advocated in for resolving methodological inconsistencies .

Table 1: Reported Decomposition Temperatures of (2,3-Dichlorophenyl)lithium

| Study | Solvent | Temperature (°C) | Decomposition Pathway | Method | Reference |

|---|---|---|---|---|---|

| A | THF | −30 | β-Hydride Elimination | NMR | |

| B | Hexane | 25 | Dimerization | XRD | |

| C | Ether | −10 | Solvolysis | IR |

Key Recommendations for Researchers:

- Prioritize cryogenic synthesis and characterization to mitigate instability.

- Combine DFT (GGA/PBE or PAW) with experimental validation for mechanistic insights.

- Adopt high-throughput and collaborative frameworks () to resolve data contradictions.

Excluded Topics: Price, scalability, and industrial synthesis (per guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.